molecular formula C21H24N6O4 B2429531 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide CAS No. 1334373-14-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B2429531
CAS No.: 1334373-14-6
M. Wt: 424.461
InChI Key: CCALWBRJHSRILV-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-14-24-18(31-25-14)12-22-20(29)15-6-9-26(10-7-15)19(28)8-11-27-13-23-17-5-3-2-4-16(17)21(27)30/h2-5,13,15H,6-12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCALWBRJHSRILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide is a novel derivative that incorporates both oxadiazole and quinazoline moieties. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure

The compound can be broken down into its functional components:

  • Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Quinazoline Moiety : Often associated with significant pharmacological effects, particularly in cancer therapy.

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit promising anticancer properties. The specific compound under consideration has not been extensively studied in isolation; however, related compounds have shown significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy
A study evaluating similar oxadiazole derivatives found that several compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). For instance:

  • Compound A : IC50 = 0.67 µM against PC-3 prostate cancer cells.
  • Compound B : IC50 = 0.80 µM against HCT-116 colon cancer cells.

These values indicate a strong potential for the compound to exhibit similar or enhanced activity due to its unique structure .

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the oxadiazole ring has been linked to both antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicrobial TargetActivity (MIC µg/mL)
Compound CStaphylococcus aureus10
Compound DEscherichia coli15
Compound ECandida albicans12

The above table summarizes findings from studies where oxadiazole derivatives exhibited significant inhibitory effects against various pathogens .

The proposed mechanisms of action for the biological activity of oxadiazole and quinazoline derivatives include:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles act by inhibiting key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism are common mechanisms for antimicrobial activity.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the oxadiazole scaffold. For example, a series of quinazoline-oxadiazole conjugates were synthesized and evaluated for their biological activities. Notably:

  • Compound F demonstrated significant cytotoxicity with an IC50 value of 0.275 µM, outperforming standard treatments like erlotinib .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for further research:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess antibacterial properties. For instance, compounds containing the oxadiazole ring have been synthesized and evaluated for their antibacterial effectiveness against various strains, indicating that similar derivatives may exhibit comparable activities .
  • Anticancer Potential : The presence of the quinazoline moiety suggests potential anticancer activity. Quinazolines have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The combination of oxadiazole and quinazoline structures may enhance this effect .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted in related compounds, suggesting that this compound could also exhibit similar enzyme inhibition profiles .

Case Studies

Several studies have documented the applications and effectiveness of compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide:

Case Study 1: Antibacterial Evaluation

A study conducted on various oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard microbiological techniques which confirmed their potential as effective antimicrobial agents .

Case Study 2: Neuroprotective Activity

Research exploring the neuroprotective effects of similar compounds indicated their ability to inhibit key enzymes involved in neurodegeneration. The results showed that certain derivatives had IC50 values below 20 μM against AChE and BChE, suggesting strong potential for treating Alzheimer's disease .

Case Study 3: Anticancer Efficacy

In vitro studies on quinazoline derivatives revealed their capability to inhibit cancer cell lines effectively. The combination of oxadiazole with quinazoline structures was noted to enhance cytotoxicity against specific cancer types, indicating a synergistic effect that warrants further investigation .

Q & A

Q. What are the recommended synthetic strategies for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide?

The synthesis involves multi-step routes, typically starting with the functionalization of the piperidine-4-carboxamide core. Key steps include:

  • Oxadiazole ring formation : Cyclization of amidoximes or nitrile oxides under microwave-assisted conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Quinazolinone coupling : Reaction of 4-oxoquinazolin-3(4H)-yl propanoyl chloride with the piperidine intermediate under anhydrous conditions (e.g., CH₂Cl₂, triethylamine) .
  • Final assembly : Amide bond formation between the oxadiazole-methyl and piperidine-carboxamide moieties via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
    Critical parameters : Temperature control (<0°C during acyl chloride reactions), solvent purity, and intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole and quinazolinone moieties (e.g., characteristic shifts: oxadiazole C=O at ~165 ppm, quinazolinone NH at δ 10-12 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation (if crystals are obtainable), using SHELXL for refinement .

Q. What biological targets are hypothesized for this compound based on structural motifs?

The compound’s piperidine-oxadiazole-quinazolinone architecture suggests potential interactions with:

  • Kinase enzymes : Quinazolinone derivatives are known ATP-competitive inhibitors (e.g., EGFR, VEGFR) .
  • GPCRs : Piperidine-carboxamide moieties may target neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
    Validation approach : Computational docking (AutoDock Vina) followed by in vitro kinase assays (e.g., ADP-Glo™) or radioligand binding studies .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its bioactivity?

  • Crystallographic studies : Resolve bond angles and torsional strain in the piperidine-oxadiazole linker (e.g., SHELXD for phase determination) .
  • Molecular dynamics simulations : Assess flexibility of the propanoyl spacer and its impact on target binding (AMBER or GROMACS) .
    Key finding : Rigid oxadiazole rings may restrict conformational freedom, enhancing selectivity for planar binding pockets (e.g., kinase ATP sites) .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Dose-response profiling : Repeat assays with standardized protocols (e.g., IC₅₀ determination via Hill plots) .
  • Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (MTT) to confirm mechanism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Oxadiazole modifications : Replace 3-methyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Quinazolinone substitution : Introduce halogen atoms (Cl, F) at the 6-position to improve kinase inhibition .
  • Piperidine ring functionalization : N-methylation to reduce hERG liability .
    Synthetic validation : Parallel synthesis libraries with automated liquid handlers (e.g., Chemspeed) .

Q. What computational tools predict the compound’s solubility and pharmacokinetics?

  • Solubility : COSMO-RS or ALOGPS for logP/logS estimation .
  • CYP450 inhibition : SwissADME or admetSAR to assess metabolic liabilities .
  • Permeability : PAMPA assays or Caco-2 models to validate predictions .

Methodological Considerations

Q. How to resolve synthetic challenges in coupling the quinazolinone and piperidine moieties?

  • Acylation optimization : Use Schlenk techniques to exclude moisture during propanoyl chloride reactions .
  • Alternative coupling reagents : Replace EDCI with PyBOP for sterically hindered amines .
  • Workup protocols : Extract unreacted reagents with saturated NaHCO₃ and brine to improve purity .

Q. What statistical approaches enhance reaction yield optimization?

  • Design of Experiments (DoE) : Apply Box-Behnken models to evaluate temperature, solvent, and stoichiometry interactions .
  • Machine learning : Train artificial neural networks on historical reaction data to predict optimal conditions .

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